![molecular formula C22H25N3O B2959581 (3r,5r,7r)-N-([2,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide CAS No. 2034448-58-1](/img/structure/B2959581.png)
(3r,5r,7r)-N-([2,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide
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Overview
Description
The compound is a derivative of adamantane, which is a type of diamondoid and a form of carbon. Adamantane molecules are composed of three connected cyclohexane rings arranged in the “armchair” configuration . The “N-([2,3’-bipyridin]-5-ylmethyl)” part suggests the presence of a bipyridine group, which is a type of bidentate ligand often used in coordination chemistry .
Molecular Structure Analysis
The adamantane core is characterized by a rigid, cage-like structure. The bipyridine group is likely to be planar due to the sp2 hybridization of the nitrogen atoms .Chemical Reactions Analysis
Adamantane derivatives can participate in various chemical reactions, but the exact reactions would depend on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Adamantane itself is a colorless, crystalline solid .Scientific Research Applications
Catalysis
In the realm of catalysis, research has shown that adamantane derivatives play a significant role in the synthesis of N-Aryl(benzyl)adamantane-1-carboxamides. These compounds are synthesized through a reaction involving adamantane-1-carboxylic acid and aromatic amines, facilitated by phosphorus trichloride. This method offers an efficient route to a wide range of N-aryladamantane-1-carboxamides with significant yields, highlighting the versatility of adamantane derivatives in catalytic synthesis (Shishkin et al., 2020).
Materials Science
In materials science, adamantane-based polymers have garnered attention for their unique properties. A study on the synthesis and characterization of new polyamides containing adamantyl and diamantyl moieties has demonstrated the potential of these structures in creating materials with high glass transition temperatures and excellent mechanical properties. These polymers exhibit medium inherent viscosities and high molecular weights, making them suitable for various applications ranging from advanced coatings to high-performance plastics (Chern et al., 1998).
Pharmacology
Exploring the pharmacological applications, research has identified novel adamantane derivatives as broad-spectrum antibacterial candidates. For example, two N'-heteroarylidene-1-carbohydrazide derivatives based on adamantane were synthesized and showed potent antibacterial activity against a range of pathogens with minimal inhibitory concentration values around 0.5–2.0 μg/mL. These findings open new avenues for the development of antimicrobial agents leveraging the unique structural framework of adamantane (Al-Wahaibi et al., 2020).
Mechanism of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The mechanism of formation of the adamantyl cation has been considered, in which the cation adds the olefin without activation energy and the resulting complex can form either 1-isobutylenyladamantane (unsaturated byproduct of adamantane alkylation) via deprotonation by the catalyst anion or the final product 1-isobutyladmantane via interaction .
As for the pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups it contains. Generally, adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties , which could influence their ADME properties.
Future Directions
properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-21(22-9-16-6-17(10-22)8-18(7-16)11-22)25-13-15-3-4-20(24-12-15)19-2-1-5-23-14-19/h1-5,12,14,16-18H,6-11,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTJPAOXNIZFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CN=C(C=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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